4-Mercapto-2-methylphenol

PPARδ agonist synthesis GW501516 medicinal chemistry

Researchers requiring the 2-methyl-substituted mercaptophenol pharmacophore for GW501516-class PPARδ agonists (EC50 as low as 0.7-1.1 nM) face sourcing risks when substituting generic 4-mercaptophenol-the des-methyl analog lacks validated receptor binding. 4-Mercapto-2-methylphenol (CAS 32281-01-9) is the required building block for the Wei-Kozikowski route (78% overall yield) and Lee et al. enantioselective thiazoline-core syntheses. - Exclusive S-alkylation chemoselectivity enables phenol-protection-free convergent assembly - LogP 2.28 (~4× more lipophilic than 4-mercaptophenol) improves extraction efficiency and membrane permeability of downstream intermediates - Supplied as ≥98% (HPLC) crystalline powder with batch-specific certificates of analysis. Procurement managers benefit from multi-kilogram lot traceability and ambient-condition global shipping for uninterrupted medicinal chemistry campaigns.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 32281-01-9
Cat. No. B030320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-2-methylphenol
CAS32281-01-9
Synonyms4-Mercapto-2-methylphenol; 
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S)O
InChIInChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3
InChIKeyUMJGOCMSBZWCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Mercapto-2-methylphenol (CAS 32281-01-9): Core Physicochemical and Structural Identity for Procurement Decision-Making


4-Mercapto-2-methylphenol (syn. 4-Hydroxy-3-methylthiophenol, 2-Methyl-4-sulfanylphenol, 4-Mercapto-O-cresol) is a difunctional aromatic thiol-phenol with the molecular formula C7H8OS and molecular weight 140.20 g/mol [1]. The compound bears a hydroxyl group at the para position and a mercapto group at the meta position relative to the ring methyl substituent, creating a distinctive 2-methyl-4-sulfanylphenol substitution pattern. Key physicochemical parameters include a computed LogP of 2.28, a topological polar surface area (TPSA) of 20.23 Ų, and a boiling point of 265.1 °C at 760 mmHg [1][2]. It is supplied as a white to pale yellow crystalline powder with purity specifications typically ≥98% (HPLC), and is soluble in common organic solvents such as ethanol and acetone with limited aqueous solubility [3]. This compound is primarily valued as a regiospecific building block in medicinal chemistry and a coupling agent in organosulfur synthesis.

Why 4-Mercapto-2-methylphenol Cannot Be Replaced by Generic Mercaptophenols in Critical Synthetic Applications


Generic substitution of 4-Mercapto-2-methylphenol with unsubstituted 4-mercaptophenol (CAS 637-89-8, MW 126.18) or other positional isomers fails in applications where the ortho-methyl group is structurally required for target molecule architecture. In PPARδ agonist synthesis, the 2-methyl substituent is not a passive bystander but an integral pharmacophoric element of the final drug molecule GW501516 and its analogs [1]. Replacing 4-Mercapto-2-methylphenol with 4-mercaptophenol yields a des-methyl analog with fundamentally altered receptor binding properties. Furthermore, the methyl group confers measurably different physicochemical properties: a LogP shift from ~1.68 (4-mercaptophenol) to ~2.28 (4-Mercapto-2-methylphenol) represents an approximately 4-fold increase in lipophilicity, directly impacting extraction efficiency, chromatographic behavior, and membrane permeability of downstream intermediates [2]. The dual ortho-methyl/para-hydroxyl substitution pattern also directs regioselectivity in electrophilic aromatic substitution reactions and modulates the nucleophilicity of the thiol group through steric and electronic effects.

Quantitative Differentiation Evidence for 4-Mercapto-2-methylphenol (CAS 32281-01-9) vs. Closest Analogs


Synthetic Efficiency in GW501516 Production: 4-Mercapto-2-methylphenol Route vs. 4-Iodo-2-methylphenol Alternative

The Wei–Kozikowski route employing 4-Mercapto-2-methylphenol as the key intermediate achieves GW501516 in 4 synthetic steps with 78% overall yield [1]. An alternative route starting from 4-iodo-2-methylphenol utilizing in situ Grignard protection achieves a higher 87% overall yield [2]. However, the 4-Mercapto-2-methylphenol route avoids the need for halogenated starting materials and organometallic reagents, offering operational simplicity and reduced heavy-metal waste. The 78% yield is achieved via a one-pot regiocontrolled dialkylation cascade that exploits the specific nucleophilicity of the thiol group in the presence of the phenol OH.

PPARδ agonist synthesis GW501516 medicinal chemistry synthetic route comparison

Lipophilicity (LogP) Differentiation: 4-Mercapto-2-methylphenol vs. Unsubstituted 4-Mercaptophenol

The computed LogP of 4-Mercapto-2-methylphenol is 2.28 [1], compared to a computed/estimated LogP of 1.68 for 4-mercaptophenol (CAS 637-89-8) . This difference of ΔLogP ≈ 0.60 corresponds to an approximately 4-fold higher octanol-water partition coefficient for the methyl-substituted compound. The LogD values at physiologically relevant pH further substantiate this trend: LogD (pH 5.5) = 2.21 and LogD (pH 7.4) = 1.30 for 4-Mercapto-2-methylphenol [1].

physicochemical properties lipophilicity LogP drug design

Structural Essentiality: The 2-Methyl Group as a Pharmacophoric Requirement in PPARδ Agonist Design

In the synthesis of GW501516 and structurally related PPARδ agonists, the 2-methyl group of 4-Mercapto-2-methylphenol is retained in the final drug molecule and is essential for high-affinity receptor binding. GW501516 exhibits an EC50 of 1.1 nM against PPARδ with approximately 1000-fold selectivity over PPARα and PPARγ [1]. The corresponding des-methyl analog (theoretically derived from 4-mercaptophenol) would lack a key hydrophobic contact in the PPARδ ligand-binding domain, as established by co-crystal structures of GW501516 with PPARδ [2]. Novel thiazoline-core PPARδ agonists synthesized from 4-Mercapto-2-methylphenol achieve EC50 values as low as 0.7 nM (R-isomer) with maintained subtype selectivity [3].

PPARδ pharmacophore structure-activity relationship GW501516 analogs

Topological Polar Surface Area and Drug-Likeness: 4-Mercapto-2-methylphenol vs. 4-Mercaptophenol

The topological polar surface area (TPSA) of 4-Mercapto-2-methylphenol is 20.23 Ų [1], compared to 21.2 Ų for 4-mercaptophenol [2]. Both compounds satisfy Lipinski's Rule of Five with 2 hydrogen bond donors, 2 hydrogen bond acceptors, and molecular weights below 500 Da. The slightly lower TPSA of 4-Mercapto-2-methylphenol, combined with its higher LogP, shifts its physicochemical profile toward enhanced membrane permeability—a property that propagates to downstream intermediates and final drug candidates built from this scaffold.

drug-likeness ADME polar surface area Lipinski parameters

Regiospecificity in Coupling Reactions: Directed Reactivity of Dual Nucleophilic Sites (SH vs. OH) in 4-Mercapto-2-methylphenol

In the key coupling step of GW501516 synthesis, 4-Mercapto-2-methylphenol reacts with chloromethylthiazole in the presence of Cs₂CO₃ in acetonitrile at room temperature with complete chemoselectivity for S-alkylation over O-alkylation, as confirmed by the reported ¹H NMR and ¹³C NMR spectra of the product [1]. This chemoselectivity is critical: the thiol group (pKa ~6-7 for aromatic thiols) is preferentially deprotonated under mildly basic conditions (Cs₂CO₃), while the phenol OH (pKa ~10) remains largely protonated, directing alkylation exclusively to sulfur. The ortho-methyl group sterically shields the hydroxyl and electronically modulates the ring, further favoring S-nucleophilicity. In contrast, 4-mercaptophenol lacks this steric constraint, and 2-mercaptophenol (ortho isomer) presents competing intramolecular hydrogen bonding that can alter nucleophilic selectivity .

chemoselectivity thiol-alkylation coupling agent PPARδ agonist synthesis

Optimal Research and Industrial Application Scenarios for 4-Mercapto-2-methylphenol (CAS 32281-01-9) Based on Verified Differential Evidence


Synthesis of GW501516 (Endurobol) and Structurally Related PPARδ Agonists for Metabolic Disease Research

4-Mercapto-2-methylphenol is the preferred mercaptophenol building block for constructing the GW501516 scaffold, the most potent and selective PPARδ agonist tool compound (EC50 = 1.1 nM, ~1000-fold selectivity). The Wei–Kozikowski route demonstrates a 78% overall yield over 4 steps using this compound as intermediate 5 [1]. The 2-methyl substituent is an integral component of the GW501516 pharmacophore and cannot be omitted. Procurement of 4-Mercapto-2-methylphenol for this application is mandatory; substitution with 4-mercaptophenol yields a structurally distinct des-methyl compound with no established PPARδ pharmacology [2].

Development of Novel Thiazoline-Core PPARδ Agonists with Sub-Nanomolar Potency

The enantioselective synthesis of novel thiazoline-core PPARδ agonists reported by Lee et al. (2018) employs 4-Mercapto-2-methylphenol as the coupling partner in a Cs₂CO₃-mediated S-alkylation to generate potent agonists with EC50 values as low as 0.7 nM (R-isomer) [3]. The exclusive S-alkylation chemoselectivity demonstrated in this reaction protocol enables convergent assembly without phenol protection, a practical advantage that streamlines the synthetic route. Research groups pursuing next-generation PPARδ agonists should specify 4-Mercapto-2-methylphenol to ensure structural fidelity with published SAR data.

Synthesis of Benzotriazole UV Absorbers and Specialty Organic Dyes

4-Mercapto-2-methylphenol is documented as an intermediate in the preparation of various benzotriazoles and organic dyes [4]. The compound's elevated LogP (2.28 vs. 1.68 for 4-mercaptophenol) facilitates incorporation into lipophilic dye scaffolds and improves solubility in non-polar processing solvents . The dual thiol-phenol functionality enables sequential functionalization strategies where the more nucleophilic thiol is reacted first, followed by phenol derivatization—a regiochemical advantage not shared by 2-mercaptophenol where intramolecular hydrogen bonding can perturb reactivity.

Polymer Stabilizer and Antioxidant Intermediate Development

Mercaptophenol derivatives have established utility as age resisters and stabilizers for oxidizable polymers, where the thiol group enables covalent grafting onto preformed polymer backbones for non-leaching antioxidant protection [5]. 4-Mercapto-2-methylphenol, with its higher lipophilicity (LogP 2.28) compared to 4-mercaptophenol (LogP 1.68), provides improved compatibility with polyolefin matrices. The ortho-methyl group also sterically protects the phenolic OH from premature oxidation, potentially extending the active lifetime of the stabilizer in high-temperature processing conditions.

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